Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate
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Overview
Description
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group, a phenyl group, and a morpholine ring with a carboxylate and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate typically involves the reaction of benzylamine with phenylglyoxylic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted morpholine derivatives.
Scientific Research Applications
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The pathways affected by the compound can include metabolic processes, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- N-Benzyl-3-(2-morpholine)ethoxy-5-methoxybenzofuran-2-carboxylate
Uniqueness
Benzyl 2-oxo-5-phenylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both benzyl and phenyl groups, along with the morpholine ring, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 2-oxo-5-phenylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17-11-19(16(13-22-17)15-9-5-2-6-10-15)18(21)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFZWUXPOOQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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